N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core with an ethyl group at the 7-position and an acetamide group at the 2-position of the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction between tryptamine and an appropriate acylating agent. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. This method is widely used for the preparation of amides, esters, and anhydrides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, modulating their activity. This compound may act on serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A similar compound with an indole core and a different acyl group.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with a methoxy group at the 5-position
Uniqueness
N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[2-(7-ethyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H18N2O/c1-3-11-5-4-6-13-12(9-16-14(11)13)7-8-15-10(2)17/h4-6,9,16H,3,7-8H2,1-2H3,(H,15,17) |
InChI Key |
YXZGRNWBTXFANX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C |
Origin of Product |
United States |
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